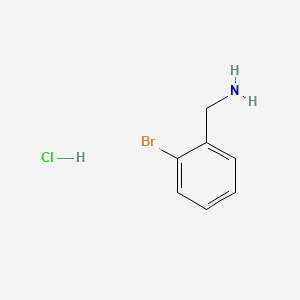

2-Bromobenzylamine hydrochloride

描述

属性

IUPAC Name |

(2-bromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEJOHXOXKDGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369117 | |

| Record name | 2-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-63-4 | |

| Record name | Benzenemethanamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies

Synthetic Pathways to 2-Bromobenzylamine (B1296416) Hydrochloride

The synthesis of 2-bromobenzylamine, the precursor to its hydrochloride salt, can be achieved through several methods. These pathways often begin with 2-bromobenzaldehyde (B122850) or other related 2-bromo-substituted benzene (B151609) derivatives.

Reductive amination stands out as a primary method for synthesizing 2-bromobenzylamine. This process typically involves the reaction of a carbonyl compound, in this case, 2-bromobenzaldehyde, with an amine source in the presence of a reducing agent. pearson.comorganic-chemistry.org

A common procedure involves the direct reductive amination of 2-bromobenzaldehyde. In one such method, the aldehyde is reacted with ammonium (B1175870) formate (B1220265) in methanol, catalyzed by an iridium complex, to yield 2-bromobenzylamine. chemicalbook.com This reaction is generally carried out at a moderate temperature, for instance, 37°C for 15 hours, and can achieve high yields. chemicalbook.com The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt. chemicalbook.comsigmaaldrich.com

Alternative starting materials for the synthesis of 2-bromobenzylamine include 2-bromobenzonitrile, which can be reduced to the corresponding amine. chemicalbook.comnih.gov Another approach utilizes 2-bromobenzyl bromide, which can undergo reactions to introduce the amine group. chemicalbook.comsigmaaldrich.com

Table 1: Reductive Amination of 2-Bromobenzaldehyde

| Reactants | Catalyst/Reagents | Conditions | Product | Yield |

| 2-Bromobenzaldehyde, Ammonium formate | Iridium complex, Methanol | 37°C, 15 hours | 2-Bromobenzylamine | 97% chemicalbook.com |

This table summarizes a specific methodology for the synthesis of 2-bromobenzylamine via reductive amination.

2-Bromobenzylamine readily reacts with various sulfonyl chlorides to form the corresponding sulfonamides. cbijournal.commagtech.com.cn This reaction is a cornerstone in the synthesis of a diverse array of compounds, as the sulfonamide group is a significant pharmacophore in medicinal chemistry. cbijournal.comnih.gov

The general reaction involves combining 2-bromobenzylamine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov The choice of solvent can vary, with dichloromethane (B109758) being a common option. nih.gov These reactions are typically performed at temperatures ranging from 0°C to room temperature. cbijournal.comnih.gov

The scope of this reaction is broad, allowing for the introduction of various aryl, heteroaryl, and alkyl groups onto the sulfonamide nitrogen, depending on the structure of the sulfonyl chloride used. cbijournal.com This versatility enables the generation of large libraries of sulfonamide derivatives for screening and development.

Table 2: Representative Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Base | Solvent | Product Class |

| 2-Bromobenzylamine | Aryl sulfonyl chloride | Pyridine | Dichloromethane | N-(2-Bromobenzyl)arylsulfonamide |

| 2-Bromobenzylamine | Alkyl sulfonyl chloride | Triethylamine | Dichloromethane | N-(2-Bromobenzyl)alkylsulfonamide |

This table illustrates the general components for the synthesis of sulfonamides from 2-bromobenzylamine.

Research continues to explore more efficient and environmentally friendly synthetic routes to 2-bromobenzylamine and its derivatives. One-pot synthesis methods, which combine multiple reaction steps without isolating intermediates, are of particular interest. For example, a one-pot Horner-Wadsworth-Emmons olefination and intramolecular N-arylation has been developed for the synthesis of indole (B1671886) derivatives, a reaction class related to the chemistry of bromo-substituted aromatics. researchgate.net

Improvements in existing methods often focus on the development of more active and selective catalysts for reductive amination or the use of milder reaction conditions. organic-chemistry.org For instance, the use of sodium triacetoxyborohydride (B8407120) has become a preferred reducing agent in many reductive amination reactions due to its selectivity and tolerance of various functional groups. ucla.edu

Formation of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine Hydrochloride (DSP-4) and Related Analogues

A significant derivative of 2-bromobenzylamine is N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, commonly known as DSP-4. nih.govsigmaaldrich.com This compound is a selective neurotoxin used extensively in neuroscience research to study the function of noradrenergic neurons. nih.govpubcompare.ainih.gov

The synthesis of DSP-4 involves the N-alkylation of a precursor amine. A plausible synthetic route starts with 2-bromobenzylamine, which is first ethylated to form N-ethyl-2-bromobenzylamine. This intermediate is then reacted with a 2-chloroethylating agent, such as 2-chloroacetyl chloride followed by reduction, or directly with a reagent like 1-bromo-2-chloroethane, to introduce the N-(2-chloroethyl) group. The final product is then converted to its hydrochloride salt. nih.govsigmaaldrich.com

A key aspect of the reactivity of DSP-4 and other haloalkylamines is their ability to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. nih.govwikipedia.orgresearchgate.net This cyclization occurs in solution and is a crucial step for its biological activity. nih.govgoogle.comrsc.org The lone pair of electrons on the tertiary nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained three-membered ring. nih.gov

This aziridinium ion is a potent electrophile and is the species responsible for the alkylation of nucleophiles, which in a biological context, leads to the degeneration of noradrenergic nerve terminals. nih.govnih.govgoogle.com The formation of the aziridinium ion from DSP-4 is a critical event that underlies its neurotoxic properties. nih.gov

Derivatization for Complex Molecular Scaffolds

The strategic derivatization of 2-bromobenzylamine hydrochloride is pivotal in constructing sophisticated molecular frameworks. The presence of the bromine atom and the aminomethyl group on the benzene ring provides two reactive centers that can be selectively manipulated to build intricate heterocyclic systems.

Incorporation into Quinazoline (B50416) Derivatives via Cross-Coupling Reactions

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities. A straightforward and efficient method for synthesizing quinazoline derivatives involves the use of 2-bromobenzylamine as a key building block.

One notable approach is a ligand-free, copper-catalyzed cascade reaction. organic-chemistry.org This method utilizes readily available substituted (2-bromophenyl)methylamines and amides. The reaction proceeds through a sequential Ullmann-type coupling followed by aerobic oxidation, providing a practical route to various quinazoline derivatives. organic-chemistry.org The versatility of this strategy allows for the synthesis of a broad range of 2-substituted quinazolines.

Transition-metal-catalyzed reactions, particularly those involving ruthenium, have also proven effective. An in situ generated ruthenium catalyst, for example, can facilitate the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. marquette.edu Similarly, manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides offers another pathway to 2-substituted quinazolines. nih.gov These cross-coupling strategies highlight the importance of 2-bromobenzylamine and its analogs in the modular synthesis of medicinally relevant quinazoline scaffolds. nih.govrsc.org

| Catalyst System | Starting Materials | Reaction Type | Key Features |

|---|---|---|---|

| Copper (ligand-free) | (2-Bromophenyl)methylamines and amides | Ullmann-type coupling and aerobic oxidation | Simple, efficient, and practical for a range of derivatives. organic-chemistry.org |

| Ruthenium | 2-Aminophenyl ketones and amines | Dehydrogenative coupling | Highly selective, avoids reactive reagents. marquette.edu |

| Manganese(I) | 2-Aminobenzyl alcohol and primary amides | Acceptorless dehydrogenative coupling | Effective for synthesizing 2-substituted quinazolines. nih.gov |

Application in the Synthesis of Indole Alkaloid Precursors

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with many exhibiting significant biological activities. nih.govnih.gov The synthesis of these complex molecules often relies on the construction of key precursors, and 2-bromobenzylamine has been instrumental in this regard.

A classic application is in the synthesis of tryptamines, which are foundational structures for many indole alkaloids. chemicalbook.com One synthetic route involves the reaction of 2-bromoacetophenone, derived from o-bromobenzoic acid, with dibenzylamine (B1670424) to form a β-amino-ketone. psu.edu This intermediate is then converted to a cyanohydrin silyl (B83357) ether, reduced to an amino-alcohol, and finally cyclized to form a dibenzyl-tryptamine derivative upon heating in methanolic ammonia. The benzyl (B1604629) groups can then be removed via hydrogenolysis to yield tryptamine (B22526) itself. psu.edu This multi-step process, starting from a brominated precursor, provides a viable pathway to tryptamines and their derivatives, which are essential for building more complex indole alkaloid frameworks. psu.edumdpi.commdma.ch The biosynthesis of many fungal indole alkaloids also proceeds through tryptamine or related indole-containing building blocks. nih.govrsc.org

Synthesis of Xanthine (B1682287) Derivatives

Xanthines are a class of purine (B94841) alkaloids that include common compounds like caffeine (B1668208) and theophylline. They are known for their diverse pharmacological effects, and the synthesis of novel xanthine derivatives is an active area of research. nih.gov 2-Bromobenzylamine can be utilized in the construction of substituted xanthine derivatives.

For instance, in the development of potent and selective A2B adenosine (B11128) receptor antagonists, various substitutions on the xanthine core are explored. nih.gov While direct use of 2-bromobenzylamine in the primary cyclization is less common than the Traube synthesis, which starts from uracil (B121893) derivatives, it can be employed for the elaboration of the xanthine scaffold. nih.gov For example, a pre-formed xanthine with a reactive site can be coupled with a derivative of 2-bromobenzylamine to introduce a substituted benzyl group at a specific position, often at N7 or C8. The synthesis of novel fluorinated xanthine derivatives for potential use in positron emission tomography (PET) imaging of the adenosine A2B receptor highlights the modular approach to creating these compounds. mdpi.com

Development of Bicyclic Twisted Amides and Anilines

Bicyclic twisted amides and anilines are fascinating molecules where the typical planarity of the amide or aniline (B41778) functionality is distorted. This structural "twist" leads to unique chemical properties and reactivity. A modular synthetic approach has been developed to access these strained bicyclic systems, with 2-bromobenzylamine playing a key role. researchgate.netrsc.orgresearchgate.net

The synthesis begins with a photoredox-catalyzed hydroamination of cyclic enecarbamates with 2-bromobenzylamine. rsc.org The resulting adduct, after suitable protection of the secondary amine, is then subjected to an intramolecular Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the second ring by creating a C-N bond between the aniline nitrogen and the brominated aromatic ring, yielding the desired diazabicyclic twisted aniline. rsc.orgresearchgate.net This modular strategy allows for systematic variation of the ring sizes and thus the degree of "twist" in the final molecule, enabling a detailed study of the relationship between structure and properties. researchgate.netrsc.orgwhiterose.ac.uk

| Key Reaction Step 1 | Key Reaction Step 2 | Starting Materials | Resulting Scaffold |

|---|---|---|---|

| Photoredox-catalyzed hydroamination | Intramolecular Buchwald-Hartwig amination | Cyclic enecarbamates and 2-bromobenzylamine | Diazabicyclic twisted anilines. rsc.orgresearchgate.net |

Reactivity and Mechanistic Investigations

Reactivity as a Chemical Intermediate in Organic Synthesis

2-Bromobenzylamine (B1296416) hydrochloride serves as a valuable building block in organic synthesis. Its structure, featuring a primary amine and a bromo-substituted benzene (B151609) ring, allows for a variety of chemical transformations. The reactivity of the compound is centered around these two functional groups, enabling its participation in nucleophilic substitution, cross-coupling, and radical reactions.

Nucleophilic Substitution Reactions

The primary amine group in 2-bromobenzylamine makes it a potent nucleophile. Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. gacariyalur.ac.inmasterorganicchemistry.com The benzylamine (B48309) moiety can react with various electrophiles, such as alkyl halides, in a process that is typically governed by an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org

In an SN2 reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group in a single, concerted step. libretexts.org Research on the reactions of substituted benzylamines with benzyl (B1604629) bromide indicates that the reaction follows a second-order kinetic path. The presence of an electron-withdrawing substituent, such as the bromo group on the benzylamine ring, generally decreases the nucleophilicity of the amine and thus slows down the reaction rate compared to unsubstituted benzylamine. Conversely, electron-donating groups increase the rate. The end product of such a reaction with benzyl bromide is a dibenzylamine (B1670424) derivative.

Interactive Table: Factors Influencing Nucleophilic Substitution of Benzylamines

| Factor | Effect on Reaction Rate | Rationale |

| Electron-Donating Group on Nucleophile | Increases | Enhances the electron density on the nitrogen atom, making it a stronger nucleophile. |

| Electron-Withdrawing Group on Nucleophile | Decreases | Reduces the electron density on the nitrogen atom, weakening its nucleophilicity. |

| Solvent | Polar aprotic solvents (e.g., acetone) can accelerate SN2 reactions. | These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity. libretexts.org |

| Leaving Group Ability | Better leaving groups (weaker bases) increase the rate. | A good leaving group is a stable species after it has departed. gacariyalur.ac.in |

Cross-Coupling Reactions

The carbon-bromine (C-Br) bond on the aromatic ring of 2-bromobenzylamine is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are commonly employed. researchgate.netnih.gov

In a typical Suzuki coupling, the aryl bromide (2-bromobenzylamine) would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, the Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with an amine. The amine functionality on 2-bromobenzylamine itself can also participate in N-arylation reactions, such as the Ullmann condensation, which typically uses a copper catalyst to couple an amine with an aryl halide. researchgate.net These synthetic routes provide access to a diverse array of complex molecules starting from a relatively simple precursor. nih.gov

Interactive Table: Potential Cross-Coupling Reactions of 2-Bromobenzylamine

| Reaction Name | Reacting Site | Coupling Partner | Catalyst | Bond Formed |

| Suzuki Coupling | C-Br | Boronic Acid/Ester | Palladium | C-C |

| Heck Coupling | C-Br | Alkene | Palladium | C-C |

| Buchwald-Hartwig Amination | C-Br | Amine/Amide | Palladium | C-N |

| Ullmann Condensation | -NH₂ | Aryl Halide | Copper | C-N |

Radical Chemistry and Rearrangements

While ionic reactions are more common for this compound, the potential for radical chemistry exists. Radicals, species with unpaired electrons, can be generated through the homolytic cleavage of bonds, often initiated by heat or light. rutgers.edu The C-Br bond in 2-bromobenzylamine could potentially undergo homolysis to form an aryl radical. Hydrogen abstraction from the benzylic -CH₂- group is also a possibility, which would generate a more stable benzyl radical. rutgers.edu

Radical rearrangements, particularly 1,2-migrations, can occur to form more stable radical intermediates. numberanalytics.com While 1,2-hydride and 1,2-alkyl shifts are generally unfavorable in radical chemistry, migrations of other groups like aryl or halogen atoms have been observed under specific conditions. rutgers.edulibretexts.org For instance, a radical generated on a side chain could potentially interact with the aromatic system, although such reactions are highly specific. The study of radical reactions often involves trapping these highly reactive intermediates or analyzing the resulting products to infer the mechanistic pathway. rutgers.edu

Mechanistic Aspects of DSP-4 Action

2-Bromobenzylamine is a structural component of the potent neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, commonly known as DSP-4. nih.gov DSP-4 is widely used in neuroscience research to selectively destroy noradrenergic nerve terminals that originate in the locus coeruleus. nih.govresearchgate.net Its mechanism of action involves its transformation into a reactive intermediate that targets the noradrenaline transporter.

Formation of Aziridinium (B1262131) Derivatives

After administration, DSP-4 is not the active toxic species itself. It undergoes a rapid, spontaneous intramolecular cyclization to form a highly reactive aziridinium ion. researchgate.net This chemical transformation is a key step in its neurotoxic mechanism. The resulting strained, three-membered ring containing a positively charged nitrogen atom is a potent electrophile, capable of irreversibly reacting with cellular nucleophiles.

Interaction with Noradrenaline Transporter (NET)

The neurotoxic selectivity of DSP-4 is conferred by its high affinity for the noradrenaline transporter (NET). nih.gov NET is a protein responsible for the reuptake of noradrenaline from the synaptic cleft back into the presynaptic neuron. nih.gov The aziridinium derivative formed from DSP-4 is recognized and actively transported into noradrenergic neurons by NET. nih.govresearchgate.net

Once inside the neuron, the reactive aziridinium ion covalently binds to and irreversibly inhibits NET, as well as other intracellular nucleophilic sites. researchgate.net This action not only blocks noradrenaline reuptake but also leads to a cascade of events culminating in the degeneration of the nerve terminal. nih.gov Studies have shown that treatment with DSP-4 leads to a significant, time- and concentration-dependent decrease in the protein and mRNA levels of both NET and dopamine (B1211576) β-hydroxylase (DBH), a key enzyme in noradrenaline synthesis. nih.gov This downregulation of essential noradrenergic markers is a hallmark of DSP-4-induced neurotoxicity. nih.gov

Interactive Table: Effects of DSP-4 on Noradrenergic Phenotypes

| Target | Effect of DSP-4 Treatment | Mechanism | Reference |

| Noradrenaline Transporter (NET) | Downregulation of protein and mRNA levels; Irreversible inhibition. | Accumulation of reactive aziridinium ion via NET leads to covalent modification and subsequent cellular damage. | nih.govresearchgate.net |

| Dopamine β-hydroxylase (DBH) | Downregulation of protein and mRNA levels. | Part of the overall degenerative effect on the noradrenergic neuron following toxic insult. | nih.gov |

| Noradrenergic Nerve Terminals | Degeneration. | The accumulation of the toxin via NET and subsequent alkylating damage leads to neuronal death. | nih.govresearchgate.net |

Intraneuronal Accumulation and Alkylation

The neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, commonly known as DSP-4, exhibits a selective mechanism of action primarily targeting noradrenergic neurons originating from the locus coeruleus (LC). researchgate.net Following systemic administration, DSP-4 readily crosses the blood-brain barrier. researchgate.netnih.gov In the physiological environment, it undergoes a chemical transformation, cyclizing into a reactive aziridinium derivative. researchgate.netresearchgate.netnih.gov

This highly reactive intermediate is the key to its selective neurotoxicity. The aziridinium ion is recognized and actively taken up into noradrenergic nerve terminals by the norepinephrine (B1679862) transporter (NET). researchgate.netresearchgate.net This selective accumulation is a critical prerequisite for its cytotoxic effects. researchgate.net Once inside the neuron, the aziridinium derivative acts as an alkylating agent, covalently bonding to various vital intracellular components. researchgate.netresearchgate.net This alkylation process leads to the degeneration of nerve terminals. researchgate.net While the exact molecular targets of this alkylation are not fully elucidated, the consequence is the destruction of the nerve terminals. researchgate.netnih.gov

Research using SH-SY5Y neuroblastoma cells has shown that DSP-4 treatment can induce single-strand DNA breaks. nih.gov This damage activates ATM signaling pathways, leading to the phosphorylation of DNA damage response markers and resulting in cell cycle arrest in the S-phase. nih.gov This mechanism may contribute to the degenerative outcomes observed in animal models following DSP-4 administration. nih.gov Furthermore, studies have indicated that DSP-4 treatment does not necessarily destroy the norepinephrine terminals but may cause an intraneuronal lesion, leading to an accumulation of tyrosine hydroxylase and a depletion of norepinephrine within the terminal fields. nih.gov

Role of Monoamine Oxidase-B (MAO-B) in Modulation of Effects

The role of monoamine oxidase-B (MAO-B) in the neurotoxic effects of DSP-4 has been a subject of investigation, yielding somewhat complex findings. While some MAO-B inhibitors, particularly those of the N-propargylamine type like selegiline, can counteract the neurotoxicity induced by DSP-4, the mechanism appears to be independent of MAO-B inhibition itself. researchgate.netnih.gov

Studies using MAO-B-deficient mice have demonstrated that the absence of the enzyme does not prevent DSP-4-induced norepinephrine (NE) depletion. nih.gov In these knockout mice, DSP-4 produced similar marked reductions in NE levels in various brain regions as it did in wild-type mice. nih.gov This suggests that MAO-B is not directly involved in the mechanism of DSP-4 toxicity. nih.govconsensus.app Further supporting this, in vitro experiments have not detected any activity when using DSP-4 as a substrate for MAO. nih.gov

Despite the lack of direct enzymatic involvement, certain MAO-B inhibitors have shown neuroprotective effects against DSP-4. nih.gov For instance, deprenyl (B1670267) (selegiline) can completely block the norepinephrine-depleting effects of DSP-4 when administered shortly before the toxin. nih.gov However, this protective effect diminishes significantly as the time between deprenyl and DSP-4 administration increases, even while MAO-B inhibition remains high. nih.gov Another selective MAO-B inhibitor, MDL 72974, failed to offer protection at any time point, further indicating that the protective action of deprenyl is not related to its MAO-B inhibiting properties. nih.gov The precise mechanism by which certain MAO-B inhibitors protect against DSP-4 neurotoxicity remains to be fully elucidated but is not due to the inhibition of the MAO-B enzyme. researchgate.netnih.govnih.gov

Neurochemical Alterations Induced by DSP-4

The primary and most significant neurochemical alteration induced by DSP-4 is a rapid, profound, and long-lasting depletion of norepinephrine (NE) in brain regions innervated by the locus coeruleus. researchgate.netresearchgate.netnih.gov This effect is dose-dependent and particularly pronounced in areas such as the cerebral cortex, hippocampus, and cerebellum. researchgate.net Following administration, tissue levels of NE can be reduced to as low as 10-30% of normal values. researchgate.netnih.gov This depletion is accompanied by a slower decrease in the activity and immunoreactivity of dopamine-β-hydroxylase, the enzyme responsible for synthesizing NE. researchgate.netnih.gov

While DSP-4 is highly selective for noradrenergic neurons, some studies have reported minor effects on other monoamine systems. researchgate.netresearchgate.net The levels of serotonin (B10506) (5-hydroxytryptamine) and dopamine are generally only slightly affected or not at all. researchgate.netresearchgate.netnih.gov However, some research has noted a modest reduction in serotonin levels in the cerebral cortex and hippocampus. scilit.com In some instances, a moderate increase in dopamine levels has been observed in the cingulate cortex, which may be a compensatory sprouting of dopaminergic terminals following noradrenergic denervation. scilit.com

The neurochemical changes induced by DSP-4 are not static. Over time, a degree of recovery in NE levels can be observed, which is thought to be related to the regeneration and collateral sprouting of noradrenergic terminals. researchgate.net In adult rats, this recovery process is slow, taking several months. researchgate.net The age of the animal at the time of DSP-4 administration can also influence the long-term neurochemical outcome. researchgate.net

Table 1: Effects of DSP-4 on Neurotransmitter Levels in Different Brain Regions

| Brain Region | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) | Reference(s) |

|---|---|---|---|---|

| Cerebral Cortex | Significant decrease | Generally unaffected, moderate increase in cingulate cortex | Slight to no effect | researchgate.netscilit.comnih.govnih.govresearchgate.net |

| Hippocampus | Significant decrease | Unaffected | Slight to no effect | researchgate.netscilit.comnih.govresearchgate.net |

| Hypothalamus | Less affected | Unaffected | Unaffected | researchgate.netnih.gov |

| Cerebellum | Significant decrease | Unaffected | Unaffected | researchgate.net |

| Striatum | Not significantly affected | Unaffected | Unaffected | nih.gov |

Computational and Theoretical Studies of Reactivity

Currently, there is a notable lack of publicly available computational and theoretical studies specifically focused on the reactivity of 2-Bromobenzylamine hydrochloride (DSP-4). The existing body of research predominantly centers on its in vivo and in vitro neurotoxic effects, mechanisms of uptake, and resulting neurochemical alterations. While the cyclization of DSP-4 to a reactive aziridinium ion is a well-accepted mechanistic step, detailed computational modeling of this intramolecular cyclization, the transition states involved, and the subsequent alkylation reactions with biological nucleophiles appears to be an area that has not been extensively explored in the scientific literature. Such studies could provide valuable insights into the electronic and steric factors governing its reactivity and selectivity.

Applications in Advanced Chemical Research

Utility in Organic Synthesis as a Building Block

2-Bromobenzylamine (B1296416) hydrochloride is recognized as a valuable intermediate in organic syntheses. Its chemical structure, featuring a reactive primary amine and a bromo-substituted benzene (B151609) ring, allows for a variety of chemical transformations. It can, for example, react with sulfonyl chloride to produce corresponding sulfonamides. The compound is typically a white to light yellow crystalline powder, soluble in solvents like methanol.

The primary application of 2-Bromobenzylamine hydrochloride as a building block is in the synthesis of other molecules that serve as intermediates for biologically active compounds. google.com A key transformation involves the N-alkylation of the primary amine. For instance, it is a crucial starting material in the synthesis of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, a compound widely known by the name DSP-4. nih.govsigmaaldrich.com The synthesis of (2-Bromo-benzyl)-ethyl-amine, a closely related structure and an intermediate for DSP-4, can be achieved through reductive amination or by reacting 2-bromobenzyl bromide with ethylamine. This highlights the role of the 2-bromobenzylamine scaffold in constructing more complex amine-based structures essential for neuropharmacological research tools.

The most significant "biologically active molecule" synthesized from this compound is the neurotoxin DSP-4. nih.govsigmaaldrich.com DSP-4 is not a therapeutic agent but a powerful research tool that is highly valued for its ability to selectively target and degenerate noradrenergic nerve terminals. sigmaaldrich.com Its synthesis from this compound underscores the parent compound's importance. The resulting molecule, DSP-4, is classified pharmacologically as an adrenergic agent and a neurotransmitter uptake inhibitor, which is central to its mechanism of action in neuroscience research. nih.gov

Analytical Methodologies for Research Applications

The analysis of this compound and its derivatives is essential for quality control in synthesis, for studying reaction kinetics, and for detecting metabolites in biological systems. Various analytical techniques are employed for these purposes.

Chromatographic Techniques (HPLC, LC-MS, GC-MS) in Analysis of Derivatives and Metabolites

Chromatographic methods are powerful tools for separating and identifying 2-bromobenzylamine derivatives and their metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is often used for the analysis of non-volatile derivatives of 2-bromobenzylamine. Derivatization is sometimes necessary to improve the detection of these compounds. google.com For instance, reacting the amine group with a suitable reagent can introduce a chromophore, which enhances its visibility to a UV detector. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying metabolites of 2-bromobenzylamine derivatives in complex biological matrices like plasma and cerebrospinal fluid. nih.govresearchgate.netmdpi.com The high sensitivity of LC-MS allows for the detection of trace amounts of these compounds, which is crucial in pharmacokinetic studies. researchgate.netmdpi.comajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile compounds. For less volatile derivatives of 2-bromobenzylamine, a derivatization step is often required to increase their volatility and thermal stability. jfda-online.com This can involve reactions like acylation or silylation. jfda-online.com GC-MS provides detailed structural information based on the fragmentation patterns of the molecules, which is invaluable for identifying unknown derivatives or metabolites. researchgate.netojp.govojp.gov

Comparison of Chromatographic Techniques:

| Technique | Sample Volatility | Derivatization | Primary Application |

| HPLC | Non-volatile | Often required for enhanced detection | Analysis of synthetic reaction mixtures and quality control. google.com |

| LC-MS | Non-volatile to semi-volatile | Not always necessary | Identification and quantification of metabolites in biological samples. nih.govresearchgate.netmdpi.com |

| GC-MS | Volatile | Often required for non-volatile analytes | Structural elucidation and identification of volatile derivatives. researchgate.netojp.govojp.gov |

Spectroscopic Characterization (NMR, UV-Vis) in Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of 2-bromobenzylamine and its reaction products, which is essential for elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of molecules. Both ¹H NMR and ¹³C NMR are used to characterize 2-bromobenzylamine and its derivatives, providing information about the connectivity of atoms and the chemical environment of each nucleus. sapub.orgnih.govnih.gov In mechanistic studies, NMR can be used to follow the course of a reaction, identify intermediates, and determine the stereochemistry of the products. sapub.orgmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR, it can be used to monitor reactions involving changes in conjugation or the presence of chromophores. The introduction or modification of a chromophore during a reaction can be followed by observing the changes in the UV-Vis spectrum over time, providing kinetic data and insights into the reaction mechanism.

Spectroscopic Data for 2-Bromobenzylamine:

| Technique | Key Information Provided |

| ¹H NMR | Number and type of hydrogen atoms, their connectivity, and chemical environment. sapub.orgmsu.edu |

| ¹³C NMR | Carbon skeleton of the molecule. nih.govnih.gov |

| UV-Vis | Electronic transitions, useful for monitoring reactions involving chromophores. |

| Mass Spectrometry | Molecular weight and fragmentation pattern for structural identification. nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H bonds in the amine). nih.gov |

Toxicological Research and Environmental Impact Considerations

Neurotoxicological Mechanisms of Action of Derivatives (e.g., DSP-4)

The compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, commonly known as DSP-4, serves as a potent neurotoxin extensively used in research to study the noradrenergic system. nih.govmedchemexpress.com It selectively targets noradrenergic neurons originating from the locus coeruleus (LC), a nucleus in the brainstem that is the principal site for synthesizing norepinephrine (B1679862). nih.goveneuro.orgscilit.comfrontiersin.org DSP-4 can cross the blood-brain barrier and induces long-lasting depletion of norepinephrine in key brain regions. nih.govwikipedia.org

The neurotoxicity of DSP-4 is initiated by its accumulation in noradrenergic nerve terminals via the norepinephrine transporter (NET). nih.govnih.gov Inside the neuron, DSP-4 cyclizes into a reactive aziridinium (B1262131) ion. nih.govresearchgate.net This highly reactive molecule then interacts with and alkylates essential intracellular components, leading to the destruction and degeneration of the nerve terminals. nih.govnih.govresearchgate.net

Ultrastructural studies confirm that DSP-4's toxicity is primarily directed at nerve fibers and terminals, while the neuronal cell bodies are largely spared. eneuro.orgbiorxiv.orgnih.govnih.govkarger.com This leads to a characteristic "pruning" of the neuron, where the axon terminals are destroyed, but the main cell body remains intact. nih.govnih.gov Research using the SH-SY5Y neuroblastoma cell line has shown that DSP-4 can induce cell cycle arrest in the S-phase and cause DNA single-strand breaks. nih.govetsu.edu This genotoxic effect may contribute to the down-regulation of noradrenergic phenotypes, such as the expression of dopamine (B1211576) β-hydroxylase (DBH) and NET. nih.gov Furthermore, DSP-4 administration triggers neuroinflammatory responses, characterized by the activation of astrocytes and microglia, and induces oxidative stress in affected brain regions. eneuro.orgeneuro.orgbiorxiv.org

Cellular and Subcellular Effects of DSP-4

| Effect | Mechanism | Key Findings | References |

|---|---|---|---|

| Selective Terminal Degeneration | Accumulation via NET and formation of a reactive aziridinium ion that alkylates vital cellular components. | Destroys noradrenergic axon terminals while sparing cell bodies. | nih.govnih.govresearchgate.netbiorxiv.orgnih.govnih.govkarger.com |

| DNA Damage | Induces single-strand DNA breaks. | Leads to replication stress and cell cycle arrest in the S-phase. | nih.govetsu.edu |

| Neuroinflammation | Activation of glial cells in response to neuronal damage. | Increased reactivity of microglia and astrocytes is observed in affected brain regions. | eneuro.orgeneuro.orgbiorxiv.org |

| Oxidative Stress | Generation of reactive oxygen species secondary to cellular damage. | Elevated levels of oxidative stress markers are found in the forebrain. | eneuro.orgeneuro.org |

DSP-4 exhibits high selectivity for the noradrenergic system. nih.govwikipedia.org Its primary action is to cause a rapid, marked, and prolonged depletion of norepinephrine (NA) in brain regions innervated by the locus coeruleus, such as the neocortex, hippocampus, and cerebellum. medchemexpress.comnih.goveneuro.orgeneuro.orgnih.gov Tissue levels of NA can be reduced to 10-30% of normal values. nih.govresearchgate.net Despite this depletion, studies have shown that the turnover of norepinephrine, as measured by the ratio of its metabolite MHPG to NA, is increased in the surviving nerve terminals. eneuro.orgscilit.comeneuro.org

The effects on other neurotransmitter systems are minimal, confirming the toxin's specificity. biorxiv.org Dopamine levels are generally unaltered, although some studies report a reduction in dopamine turnover in certain brain regions, suggesting a facilitatory role of noradrenaline on dopamine neurons. scilit.comnih.gov Similarly, serotonin (B10506) levels are largely unaffected in mice. nih.gov However, in rats, a significant decrease in serotonin has been observed in specific brain areas, an effect that can be prevented by pretreatment with a serotonin uptake inhibitor like zimelidine. nih.govnih.gov

Impact of DSP-4 on Major Neurotransmitter Systems

| Neurotransmitter System | Effect of DSP-4 | Details | References |

|---|---|---|---|

| Noradrenergic | Severe and prolonged depletion | Targets terminals from the locus coeruleus, reducing NA levels to 10-30% of normal. Increases NA turnover in remaining terminals. | medchemexpress.comnih.goveneuro.orgscilit.comresearchgate.neteneuro.org |

| Dopaminergic | Generally unaffected | No significant change in dopamine levels. Some evidence of reduced turnover and altered receptor sensitivity post-lesion. | scilit.comnih.govnih.govnih.gov |

| Serotonergic | Species-dependent effects | Levels are fully preserved in mice, but a significant decrease is seen in specific brain regions in rats. | nih.govnih.gov |

The developing nervous system is particularly vulnerable to DSP-4. medchemexpress.com Administration of the neurotoxin to neonatal rats results in permanent alterations of the noradrenergic system's development. nih.govnih.gov Specifically, neonatal treatment leads to a permanent and marked depletion of norepinephrine in distant nerve terminal projections, such as those in the cerebral cortex and spinal cord. medchemexpress.comnih.govnih.gov In contrast, it causes a paradoxical increase in norepinephrine levels and hyperinnervation in regions proximal to the LC cell bodies, including the cerebellum and pons-medulla. nih.govnih.gov This phenomenon, termed a 'pruning effect', is unique to neonatal exposure and is not observed when DSP-4 is administered to adult animals. nih.govnih.gov

The timing of the exposure during postnatal development is critical. nih.gov The response of the immediate early gene Arc, which is crucial for brain plasticity, to norepinephrine depletion varies depending on whether the lesion occurs in pre-adolescence, early adolescence, or late adolescence. nih.gov Furthermore, DSP-4 has been shown to cross the placental barrier in pregnant rats, causing long-term changes in the brain's noradrenaline levels in their offspring, similar to those seen after direct neonatal administration. medchemexpress.com

The neurotoxic impact of DSP-4 is not uniform across all animal models; significant differences have been observed between species and even between different strains of the same species. nih.gov A prominent example is the differential effect on serotonin levels, which are significantly reduced in some brain areas of rats but remain entirely unchanged in mice treated with the same dose. nih.gov

The pattern of norepinephrine depletion also shows considerable variability among different strains of rats and mice. nih.gov For instance, while DSP-4 effectively depletes norepinephrine in the cortex of Sprague-Dawley rats, the same dose has no significant effect on noradrenergic fibers in Long-Evans rats. nih.gov These findings underscore that the genetic background of the animal model is a critical determinant of the neurotoxin's efficacy and the resulting neurochemical changes, meaning DSP-4 can act as a different neurotoxin depending on the specific strain and species being studied. nih.gov

Environmental Fate and Ecotoxicological Studies of Related Compounds

Brominated compounds, including benzylamine (B48309) derivatives, are used in various industrial applications, leading to their potential release into the environment. nih.govrsc.orgnih.gov Understanding their environmental fate is crucial for assessing their ecological impact.

The environmental persistence of brominated organic compounds is largely determined by their susceptibility to degradation, which can occur through both abiotic and biotic pathways. researchgate.netresearchgate.net Microbial degradation is recognized as a primary process governing the fate of these chemicals in soil and aquatic systems. nih.govmdpi.comnih.gov

For many brominated compounds, including flame retardants, anaerobic debromination—the microbial removal of bromine atoms under conditions lacking oxygen—is a well-established degradation pathway. nih.govenv-health.org In some cases, aerobic degradation by bacterial consortia can also occur, though it may require the presence of an additional carbon source to support microbial growth. researchgate.netmdpi.com One identified aerobic pathway involves an initial hydrolytic dehalogenation step. researchgate.net

Studies on benzylamines in the context of wastewater treatment have shown that they can be degraded during chlorination. rsc.org The dominant reaction involves the transfer of chlorine to the benzylamine nitrogen, followed by elimination to form an imine, which subsequently hydrolyzes into an aldehyde and a lower-order amine. rsc.org Generally, organobromine and organoiodine compounds tend to degrade more readily in the environment compared to their more recalcitrant chlorinated analogues. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The pursuit of innovative and efficient synthetic routes is fundamental to advancing the applications of 2-bromobenzylamine (B1296416) hydrochloride. hilarispublisher.com Modern medicinal chemistry relies on the development of pathways that are not only high-yielding but also scalable and adaptable. hilarispublisher.com Research in this area focuses on moving beyond traditional methods to incorporate cutting-edge catalytic systems that offer greater precision and efficiency.

A significant advancement is the use of transition-metal catalysis for the synthesis of 2-bromobenzylamine. hilarispublisher.comchemicalbook.com One notable example is the chemoselective reductive amination of 2-bromobenzaldehyde (B122850) using a specialized iridium catalyst. This method provides a high yield under relatively mild conditions, representing a substantial improvement over harsher, less selective reduction techniques. chemicalbook.com

Table 1: Iridium-Catalyzed Synthesis of 2-Bromobenzylamine

| Starting Material | Catalyst | Reagent | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] | Ammonium (B1175870) formate (B1220265) | Methanol | 37°C | 15 h | 97% |

Data sourced from a study on reductive amination of carbonyls. chemicalbook.com

Future explorations will likely focus on broadening the substrate scope of such catalytic systems and investigating other transition metals, like palladium, for cross-coupling reactions. hilarispublisher.com Additionally, the emergence of photoredox catalysis, which uses visible light to drive chemical reactions, offers a promising avenue for developing even milder and more sustainable synthetic routes. hilarispublisher.com

Development of New Derivatives with Tuned Reactivity or Selectivity

The core structure of 2-bromobenzylamine serves as a scaffold for creating new derivatives with tailored properties. By modifying the molecule, chemists can fine-tune its reactivity, selectivity, and biological activity for specific applications. A straightforward derivatization involves the reaction of 2-bromobenzylamine hydrochloride with sulfonyl chloride to produce the corresponding sulfonamide. chemicalbook.comsigmaaldrich.com

More complex derivatives are being designed for targeted therapeutic purposes. In a notable research effort, the 2-(bromobenzyl) moiety was incorporated into a series of 5,6,7,8-tetrahydrobenzo nih.govacsgcipr.orgthieno[2,3-d]pyrimidines. rsc.org This work aimed to create compounds with potent anticancer activity by tethering the bromobenzyl group to a biologically active heterocyclic system. The synthesis of a library of these derivatives (designated 7a–7u) allowed researchers to systematically investigate how different substitutions on the pyrimidine (B1678525) ring influenced their therapeutic efficacy. rsc.org This approach exemplifies how the core structure of 2-bromobenzylamine can be leveraged to develop new molecular entities with highly specific biological functions. rsc.org

Advanced Mechanistic Elucidation through In Silico and Experimental Approaches

A deeper understanding of reaction mechanisms and structure-activity relationships is crucial for the rational design of new syntheses and derivatives. Modern research integrates computational (in silico) modeling with traditional experimental validation to achieve this.

In silico techniques like molecular docking and simulation studies are being employed to predict how derivatives of 2-bromobenzylamine interact with biological targets. rsc.org For instance, molecular docking was used to support the finding that certain 2-(4-bromobenzyl) tethered pyrimidine derivatives act as inhibitors of topoisomerase I and II, key enzymes in cancer cell proliferation. rsc.org Broader computational tools, such as Computer-Aided Synthesis Planning (CASP), are also revolutionizing how synthetic routes are designed by proposing efficient pathways based on vast chemical databases. hilarispublisher.com

These computational predictions are validated through rigorous experimental work. In the case of the pyrimidine derivatives, experimental assays confirmed their cytotoxic effects on cancer cells. rsc.org Techniques such as brightfield microscopy and DAPI staining were used to observe morphological changes and confirm cell death, while other tests demonstrated the compounds' ability to induce cell cycle arrest. rsc.org This synergy between computational and experimental approaches accelerates the discovery process and provides a robust framework for mechanistic elucidation.

Targeted Applications in Medicinal Chemistry Beyond Neuropharmacology

While benzylamine (B48309) derivatives have been explored in neuropharmacology, the future of 2-bromobenzylamine and its derivatives lies in expanding their application to other therapeutic areas. A significant emerging field is oncology.

Recent studies have highlighted the potential of 2-bromobenzyl-containing compounds as potent anticancer agents. A series of 2-(4-bromobenzyl) tethered pyrimidines were designed and synthesized, leading to the identification of a lead compound with significant antiproliferative activity against FaDu (HTB-43) human cancer cells. rsc.org

Table 2: Anticancer and Anti-inflammatory Activity of a Lead 2-(4-Bromobenzyl) Derivative

| Compound ID | Target Cell Line | IC₅₀ Value | Mechanism of Action | Additional Activity |

|---|---|---|---|---|

| 7a | FaDu (HTB-43) | 1.73 μM | Dual Topoisomerase I/II Inhibition | Selective COX-2 Inhibition |

Data from a study on 2-(4-bromobenzyl) tethered pyrimidines. rsc.org

The lead compound, 7a, was found to function as a dual inhibitor of topoisomerase I and II. rsc.org Furthermore, the compound exhibited anti-inflammatory properties by selectively inhibiting the COX-2 enzyme over COX-1, suggesting a dual therapeutic benefit. rsc.org These findings firmly establish a promising application for derivatives of 2-bromobenzylamine in the development of novel cancer therapies.

Sustainable Chemistry and Green Synthesis Initiatives for Production and Utilization of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. acs.org Future research into the production and use of this compound will be heavily influenced by these initiatives. The focus is on developing processes that are not only efficient but also environmentally benign.

Key metrics for evaluating the sustainability of a chemical process include the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a kilogram of product. acs.org Industry leaders have demonstrated remarkable success in this area; for example, a second-generation synthesis for an oncology drug reduced solvent consumption by over 16,000 kg per kilogram of product and cut greenhouse gas emissions by 71%. acs.org Another initiative for a different compound improved the yield nearly five-fold while reducing solvent use by 99%. acs.org

For 2-bromobenzylamine itself, the shift towards catalytic syntheses, such as the iridium-catalyzed process performed at a mild 37°C, is a step in the right direction. chemicalbook.com These methods reduce energy consumption and often replace stoichiometric reagents with more sustainable catalytic alternatives. chemicalbook.comacsgcipr.org Future initiatives will likely focus on replacing hazardous solvents, further minimizing waste, and designing reactions that are safer and more energy-efficient, ensuring that the lifecycle of this compound aligns with the principles of sustainable chemistry. acs.org

常见问题

Q. What are the validated synthetic routes for 2-bromobenzylamine hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 2-bromobenzyl bromide with ammonia in anhydrous methanol under reflux (60–70°C, 12–24 hours) yields the amine intermediate, followed by HCl treatment to precipitate the hydrochloride salt. Yield depends on solvent polarity and temperature control .

- Reductive amination : Catalytic hydrogenation of 2-bromobenzaldehyde with ammonium acetate in ethanol (H₂, Pd/C, 25–40°C) forms the amine, which is then acidified with HCl. Purity (>98%) is achieved via recrystallization from ethanol/water mixtures .

Q. Key factors :

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) :

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (TLV: 0.1 mg/m³ for aryl amines) .

- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste (EPA Hazard Code D003) .

Q. Which HPLC methods are suitable for quantifying this compound and its impurities?

- Column : C18 reversed-phase (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 μm).

- Mobile phase : 60:40 (v/v) 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

- Detection : UV at 254 nm (ε = 320 L·mol⁻¹·cm⁻¹ for the bromoaryl group).

- Validation : Linearity (R² >0.999) in 0.1–100 μg/mL, LOD 0.05 μg/mL. Impurities (e.g., dehalogenated byproducts) elute at 3.2 minutes vs. 5.8 minutes for the parent compound .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Q. What strategies resolve contradictions in reported bioactivity data for 2-bromobenzylamine derivatives?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Q. What formulation approaches enhance the delivery of this compound in in vivo studies?

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。